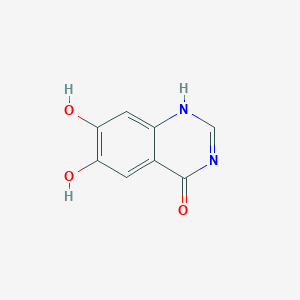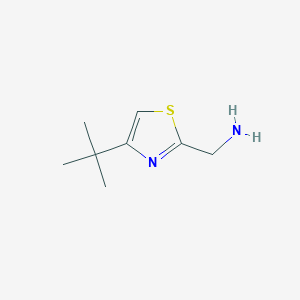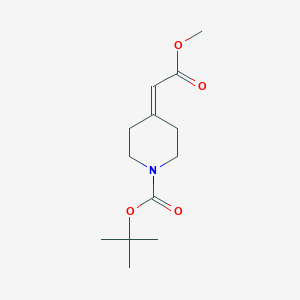
Tert-butyl-4-(2-Methoxy-2-oxoethyliden)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is a chemical compound with the linear formula C13H23NO4 . It is often used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves several steps, including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate is represented by the Inchi Code: 1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3 .Chemical Reactions Analysis
This compound is often used as a key intermediate in various chemical reactions . It has been used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.31 . It has a predicted density of 1.150±0.06 g/cm3 and a predicted boiling point of 339.0±35.0 °C .Wissenschaftliche Forschungsanwendungen
Spirocyclische Synthese
Tert-butyl-4-(2-Methoxy-2-oxoethyliden)piperidin-1-carboxylat dient als wertvoller Baustein bei der Synthese von Thia- und Oxa-Azaspiro[3.4]octanen. Forscher, insbesondere im Carreira-Labor, haben über seine Fähigkeit berichtet, [3+2]-Cycloadditionen mit Dipolarophilen einzugehen, was zur Bildung kleiner Ringsysteme führt .
Vandetanib-Zwischenprodukt
Diese Verbindung spielt eine entscheidende Rolle bei der Synthese von Vandetanib, einem Tyrosinkinase-Inhibitor, der in der Krebstherapie eingesetzt wird. Das Schlüsselzwischenprodukt beinhaltet drei Schritte: Acylierung, Sulfonierung und Substitution, ausgehend von Piperidin-4-ylmethanol. Vandetanib hat sich bei der Behandlung von Schilddrüsenkrebs und anderen bösartigen Erkrankungen als vielversprechend erwiesen .
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures have been used as precursors in the synthesis of a wide range of organic compounds .
Mode of Action
It’s known that similar compounds can undergo [3+2] cycloadditions with dipolariphiles to generate a series of small-ring spirocycles .
Biochemical Pathways
Derivatives of similar compounds have shown a wide spectrum of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-7-5-10(6-8-14)9-11(15)17-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLLSFRHFHSUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC(=O)OC)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438978 | |
| Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169206-65-9 | |
| Record name | tert-butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

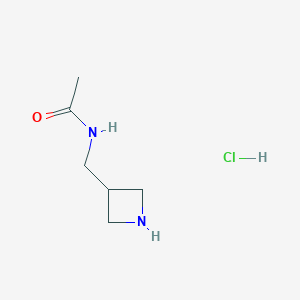



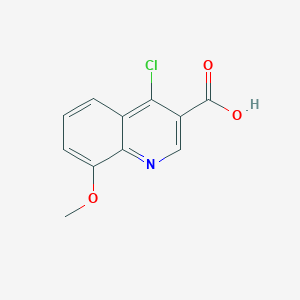

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
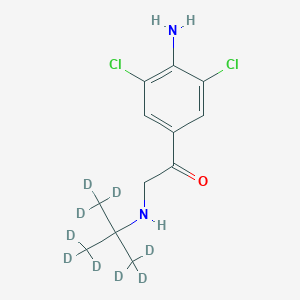

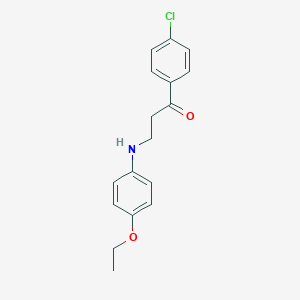
![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)
